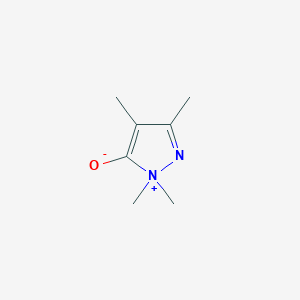
Diethyl (2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate: is a chemical compound with the molecular formula C10H8Cl2FNO3 . It is a white to light yellow or light orange powder or crystal. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate typically involves the reaction of ethyl potassium malonate with 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet demand .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate
- Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate
- 2,6-Dichloro-5-fluoronicotinoyl acetic acid ethyl ester
Uniqueness: Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
96568-03-5 |
|---|---|
Fórmula molecular |
C13H12Cl2FNO5 |
Peso molecular |
352.14 g/mol |
Nombre IUPAC |
diethyl 2-(2,6-dichloro-5-fluoropyridine-3-carbonyl)propanedioate |
InChI |
InChI=1S/C13H12Cl2FNO5/c1-3-21-12(19)8(13(20)22-4-2)9(18)6-5-7(16)11(15)17-10(6)14/h5,8H,3-4H2,1-2H3 |
Clave InChI |
RIMYSLDPFDGCRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C1=CC(=C(N=C1Cl)Cl)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)




![N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14132456.png)
![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
![4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14132469.png)



![2-[3-[2-(2-Hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride](/img/structure/B14132490.png)
